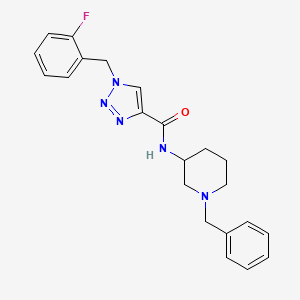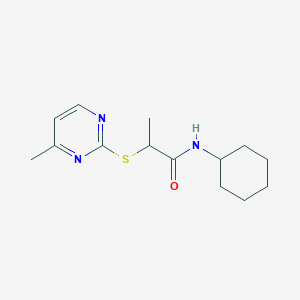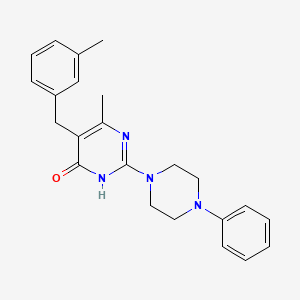![molecular formula C21H22N4O2S B6010149 1-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE](/img/structure/B6010149.png)
1-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE is a complex organic compound that features a thiazole ring, a piperazine ring, and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which is achieved by reacting a suitable thioamide with a haloketone under acidic conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution. The piperazine ring is then attached through nucleophilic substitution, and the pyridine ring is introduced in the final step through a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, inhibiting their activity. The piperazine ring can bind to receptors, modulating their function. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure.
Piperazine Derivatives: Compounds like 1-(2-pyridyl)piperazine and 1-(4-methoxyphenyl)piperazine share the piperazine ring structure.
Pyridine Derivatives: Compounds like 2-methylpyridine and 4-methoxypyridine share the pyridine ring structure.
Uniqueness
1-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE is unique due to the combination of these three rings in a single molecule, which imparts distinct chemical and biological properties. This combination allows for diverse interactions with biological targets and makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-15-19(28-20(23-15)16-6-5-7-17(14-16)27-2)21(26)25-12-10-24(11-13-25)18-8-3-4-9-22-18/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUAYLJINDAUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-[2-(2-naphthylmethyl)-5-oxo-2-pyrrolidinyl]propanamide](/img/structure/B6010072.png)
![1-[(4-butylcyclohexyl)carbonyl]-4-methylpiperazine hydrochloride](/img/structure/B6010084.png)
![N-ethyl-6-[3-(methoxymethyl)-1-pyrrolidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B6010088.png)

![2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]-N~1~-ETHYL-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B6010110.png)
![2-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B6010123.png)

![N-[(E)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(4-CHLOROPHENYL)ACETAMIDE](/img/structure/B6010133.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-propyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6010137.png)
![1-(2,6-dimethylpyrimidine-4-carbonyl)-N-[4-(2-fluorophenoxy)phenyl]piperidine-2-carboxamide](/img/structure/B6010141.png)
![2-{1-(2-ethoxybenzyl)-4-[1-(2-pyridinylmethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6010142.png)



